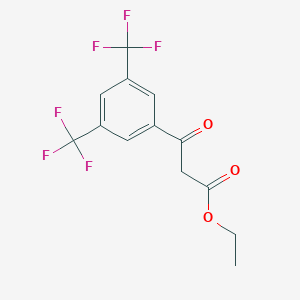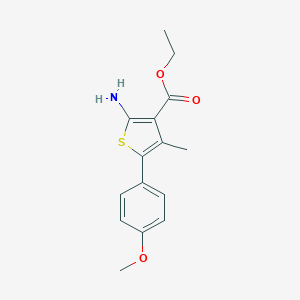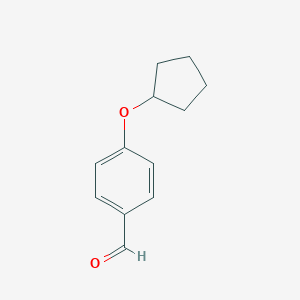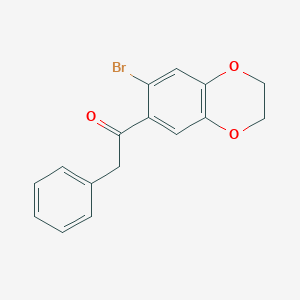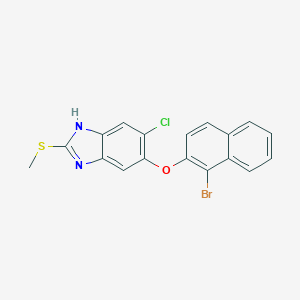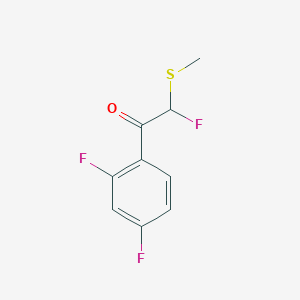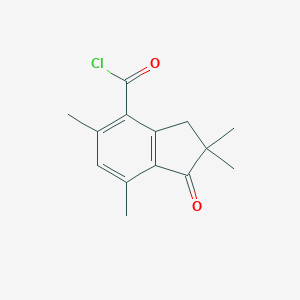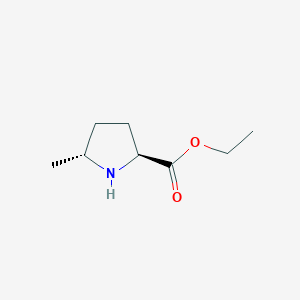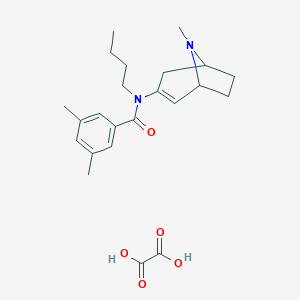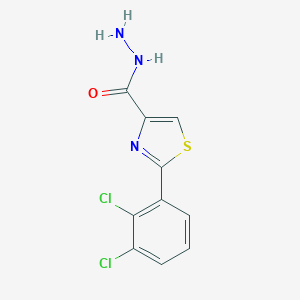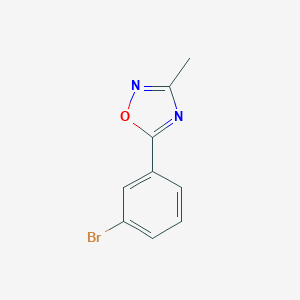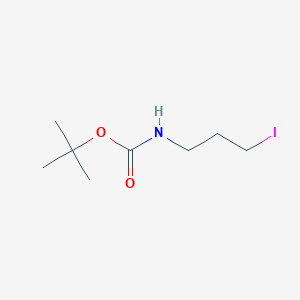
Tert-butil (3-yodopropil)carbamato
Descripción general
Descripción
Tert-butyl (3-iodopropyl)carbamate is a useful research compound. Its molecular formula is C8H16INO2 and its molecular weight is 285.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (3-iodopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3-iodopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de quinazolina y piridopirimidina unidas a isoindolin-2-ona
El tert-butil (3-yodopropil)carbamato se utiliza en la síntesis de moléculas complejas como la quinazolina y la piridopirimidina unidas a isoindolin-2-ona. Estos compuestos se están investigando como posibles degradadores de la proteína Ras y agentes anticancerígenos . La capacidad de degradar proteínas específicas implicadas en la progresión del cáncer es una vía prometedora para la intervención terapéutica.
Aplicaciones antifúngicas
Este compuesto es un derivado del iodopronilbutilcarbamato (IPBC), que es conocido por sus propiedades antifúngicas. Se utiliza en diversas industrias, como pinturas, revestimientos y cuidado personal, para prevenir el crecimiento de hongos . La investigación sobre el this compound podría ampliar estas aplicaciones o mejorar la eficacia y el perfil de seguridad de los productos existentes basados en IPBC.
Investigación química
El compuesto se utiliza con frecuencia en la investigación química debido a su reactividad y potencial para formar diversos enlaces químicos. Sirve como bloque de construcción para sintetizar nuevas moléculas, lo que puede conducir al descubrimiento de compuestos novedosos con propiedades únicas .
Síntesis catalizada por paladio
En el campo de la química orgánica, el this compound se utiliza en reacciones catalizadas por paladio para sintetizar anilinas N-Boc protegidas . Este proceso es crucial para crear intermedios que se pueden modificar aún más para producir una amplia gama de productos farmacéuticos y productos químicos finos.
Síntesis de pirroles tetrasubstituidos
El compuesto también se emplea en la síntesis de pirroles tetrasubstituidos, que están funcionalizados con grupos éster o cetona en la posición C-3 . Estos pirroles tienen posibles aplicaciones en productos farmacéuticos, agroquímicos y tintes.
Intermedio para la síntesis de productos naturales
El this compound sirve como intermedio en la síntesis de productos naturales como la jaspina B, que ha mostrado actividad citotóxica contra varias líneas celulares de carcinoma humano . La capacidad de sintetizar tales intermedios es crucial para el desarrollo de nuevos tratamientos contra el cáncer.
Desarrollo de agentes anticancerígenos
Basándose en su uso como intermedio para la síntesis de productos naturales, el papel de este compuesto en el desarrollo de agentes anticancerígenos es un área de investigación significativa. Al crear nuevas moléculas que pueden dirigirse y destruir las células cancerosas, los investigadores están explorando formas innovadoras de tratar diversas formas de cáncer .
Miembro de la familia de biocidas
Como miembro de la familia de biocidas de carbamatos, las aplicaciones de investigación del this compound pueden incluir la exploración de sus propiedades biocidas. Esto podría conducir al desarrollo de nuevos agentes conservantes o antisépticos que sean más efectivos y menos tóxicos que las opciones actuales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Tert-butyl (3-iodopropyl)carbamate is a member of the carbamate family of biocides . It is used in the preparation of isoindolin-2-one-linked quinazoline and pyridopyrimidine as Ras protein degraders and anticancer agents . The primary target of this compound is the Ras protein, a family of proteins involved in transmitting signals within cells .
Mode of Action
It is known that it interacts with its target, the ras protein, leading to its degradation . This degradation disrupts the normal signaling pathways within the cell, which can lead to the death of cancer cells .
Biochemical Pathways
The degradation of Ras proteins affects multiple biochemical pathways. Ras proteins are involved in several signaling pathways that control cell growth and differentiation . By degrading these proteins, Tert-butyl (3-iodopropyl)carbamate disrupts these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform and methanol . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of Tert-butyl (3-iodopropyl)carbamate is the degradation of Ras proteins . This can disrupt normal cellular signaling pathways, leading to the death of cancer cells .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is used in the synthesis of anticancer agents , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in cancer pathways.
Cellular Effects
Given its use in the synthesis of anticancer agents , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its use in the synthesis of anticancer agents , it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
tert-butyl N-(3-iodopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXNBKOWDNMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459562 | |
| Record name | tert-butyl 3-iodopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167479-01-8 | |
| Record name | tert-butyl 3-iodopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-iodopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
